N-(tert-butyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

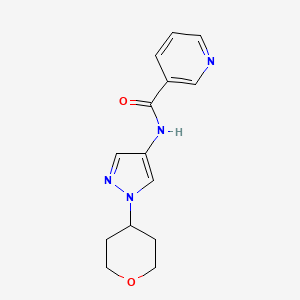

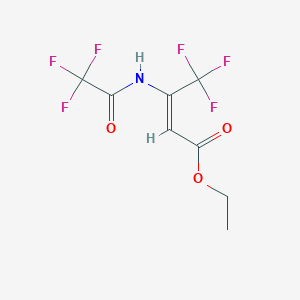

N-(tert-butyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C12H24N2O3S and its molecular weight is 276.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Mild and Efficient One-Pot Curtius Rearrangement

A study by Lebel and Leogane (2005) highlighted a mild and efficient one-pot method for the synthesis of Boc-protected amines through a Curtius rearrangement. This process involves the reaction of carboxylic acid with di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate. This intermediate then undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate to produce the desired tert-butyl carbamate. This method is noted for its compatibility with a variety of substrates, including malonate derivatives, facilitating access to protected amino acids Lebel & Leogane, 2005.

Synthesis of Functionalized Amino Acid Derivatives

Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives, specifically targeting anticancer properties. These derivatives were evaluated for their in vitro cytotoxicity against human cancer cell lines, with some compounds exhibiting significant cytotoxicity against ovarian and oral cancers. This research underscores the potential of N-(tert-butyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide derivatives in designing new anticancer agents Kumar et al., 2009.

Versatile Intermediates for Asymmetric Synthesis of Amines

Ellman, Owens, and Tang (2002) explored the use of N-tert-butanesulfinyl imines as versatile intermediates for the asymmetric synthesis of amines. These intermediates are prepared by condensing enantiomerically pure tert-butanesulfinamide with a wide range of aldehydes and ketones. This method allows for the efficient synthesis of a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, and more. The tert-butanesulfinyl group plays a critical role in activating the imines for the addition of various classes of nucleophiles and serves as a powerful chiral directing group Ellman et al., 2002.

Gram-Scale Synthesis of Protected 3-Haloazetidines

Ji, Wojtas, and Lopchuk (2018) reported an improved, gram-scale synthesis of protected 3-haloazetidines, which are versatile building blocks in medicinal chemistry. This synthesis involves a one-pot, strain-release reaction from commercially available materials, leading to high-value azetidine-3-carboxylic acid derivatives. This methodology demonstrates the utility of this compound derivatives in accessing novel compounds for potential pharmaceutical applications Ji et al., 2018.

Propriétés

IUPAC Name |

N-tert-butyl-3-(2-methylpropylsulfonyl)azetidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3S/c1-9(2)8-18(16,17)10-6-14(7-10)11(15)13-12(3,4)5/h9-10H,6-8H2,1-5H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJIVHAJYMVFHPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)NC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2415426.png)

![2-(1,1-Dioxothietan-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2415427.png)

![N-(3-chlorophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2415430.png)

![2-Chloro-6-fluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide](/img/structure/B2415434.png)

![4-[3-(5-Methyl-furan-2-yl)-propionylamino]-benzoic acid](/img/structure/B2415440.png)

![1-isopropyl-3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2415441.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2415444.png)